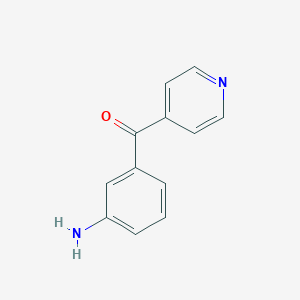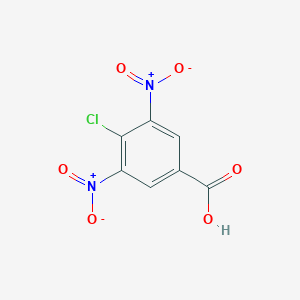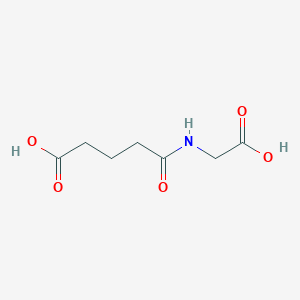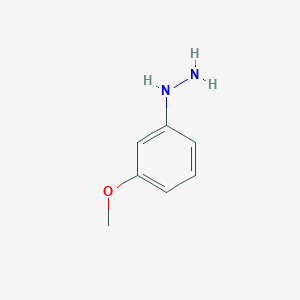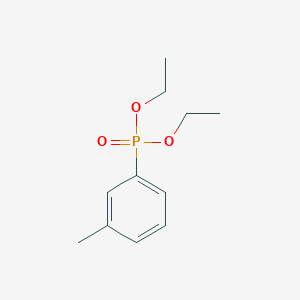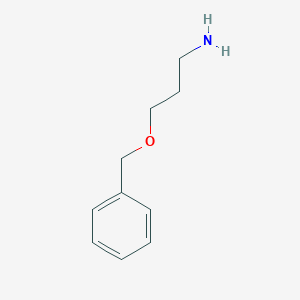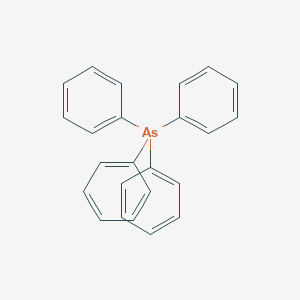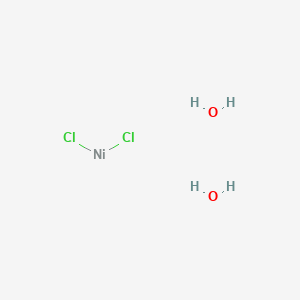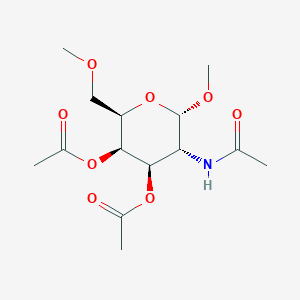
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside, also known as Methyl-D-GalNAc, is a chemical compound that belongs to the family of glycosides. It is widely used in scientific research for its ability to mimic the structure of complex carbohydrates found in living organisms.
Wirkmechanismus
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc acts as a competitive inhibitor of glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues onto acceptor molecules. By inhibiting glycosyltransferases, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can alter the glycosylation patterns of proteins and lipids, leading to changes in their function and activity.
Biochemische Und Physiologische Effekte
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has been shown to have a variety of biochemical and physiological effects. It can alter the glycosylation patterns of proteins and lipids, leading to changes in their function and activity. It can also modulate cell signaling pathways, immune response, and protein folding. In addition, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has several advantages for lab experiments. It is readily available and easy to synthesize. It can be used to study glycosylation in a variety of cell types and organisms. However, there are also limitations to its use. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is a competitive inhibitor of glycosyltransferases, which means that it may not completely inhibit all glycosylation reactions. In addition, the effects of Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc on glycosylation may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc in scientific research. One area of research is the development of vaccines and therapeutics for infectious diseases and cancer. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to target specific glycosylation patterns on pathogens or cancer cells, leading to the development of more effective treatments. Another area of research is the study of glycosylation in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to study the role of glycosylation in these diseases and to develop new treatments. Finally, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to study the role of glycosylation in stem cell differentiation and development.
Synthesemethoden
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of galactose with N-acetylglucosamine in the presence of acetic anhydride and methyl iodide. The enzymatic synthesis involves the use of glycosyltransferases to transfer the sugar residues onto the acceptor molecules.
Wissenschaftliche Forschungsanwendungen
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is widely used in scientific research for its ability to mimic the structure of complex carbohydrates found in living organisms. It is used in the study of glycosylation, which is the process by which carbohydrates are added to proteins and lipids. Glycosylation plays a crucial role in many biological processes, including cell signaling, immune response, and protein folding. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is also used in the development of vaccines and therapeutics for infectious diseases and cancer.
Eigenschaften
CAS-Nummer |
17429-93-5 |
|---|---|
Produktname |
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside |
Molekularformel |
C14H23NO8 |
Molekulargewicht |
333.33 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-6-methoxy-2-(methoxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H23NO8/c1-7(16)15-11-13(22-9(3)18)12(21-8(2)17)10(6-19-4)23-14(11)20-5/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
CLOFZLYTIMIOFP-RGDJUOJXSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC)COC)OC(=O)C)OC(=O)C |
Synonyme |
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-α-D-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



